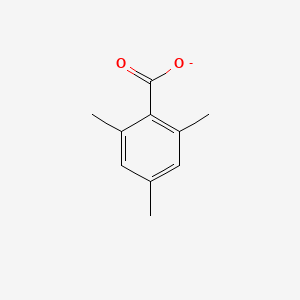

2,4,6-Trimethylbenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11O2- |

|---|---|

Molecular Weight |

163.19 g/mol |

IUPAC Name |

2,4,6-trimethylbenzoate |

InChI |

InChI=1S/C10H12O2/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3,(H,11,12)/p-1 |

InChI Key |

FFFIRKXTFQCCKJ-UHFFFAOYSA-M |

SMILES |

CC1=CC(=C(C(=C1)C)C(=O)[O-])C |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(=O)[O-])C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Methyl 2,4,6-trimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,4,6-trimethylbenzoate, also known as methyl mesitoate, is an aromatic ester characterized by a sterically hindered carbonyl group due to the presence of three methyl groups on the benzene ring. This unique structural feature significantly influences its physical and chemical properties, making it a subject of interest in organic synthesis and medicinal chemistry. Understanding these properties is crucial for its application in drug design, formulation, and as a non-reactive ester in synthetic methodologies. This guide provides a comprehensive overview of the physical properties of methyl 2,4,6-trimethylbenzoate, methodologies for their determination, and an analysis of how its structure dictates its behavior.

Molecular Structure and Its Implications

The defining feature of methyl 2,4,6-trimethylbenzoate is the steric hindrance around the ester functional group. The two ortho-methyl groups prevent the free rotation of the ester group and shield the carbonyl carbon from nucleophilic attack. This steric inhibition of resonance and reaction has profound effects on its physical properties, such as its boiling point and reactivity, when compared to less substituted benzoates.

Caption: 2D structure of methyl 2,4,6-trimethylbenzoate.

Core Physical Properties

The physical properties of methyl 2,4,6-trimethylbenzoate are summarized in the table below. These properties are essential for its handling, purification, and use in various applications.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| CAS Number | 2282-84-0 | [1] |

| Physical State | Oily Liquid | [2][3] |

| Color | Colorless | [4] |

| Boiling Point | 114.8-115.2 °C at 7-7.5 Torr | [2][4][5] |

| Density | 1.011 ± 0.06 g/cm³ (Predicted) | [2][5] |

| Vapor Pressure | 0.0411 mmHg at 25°C | [6] |

| Refractive Index | 1.507 | [6] |

| Solubility | Slightly soluble in chloroform and methanol. | [2][3] |

Spectroscopic Profile

The spectroscopic data for methyl 2,4,6-trimethylbenzoate provides a definitive fingerprint for its identification and structural elucidation.

¹H NMR Spectroscopy

The proton NMR spectrum is relatively simple due to the molecule's symmetry. The expected chemical shifts (in ppm, relative to TMS) are:

-

Aromatic protons (2H): A singlet around δ 6.8-7.0 ppm. The two protons at the 3 and 5 positions are chemically equivalent.

-

Methoxy protons (3H): A sharp singlet around δ 3.6-3.8 ppm.

-

Para-methyl protons (3H): A singlet around δ 2.2-2.3 ppm.

-

Ortho-methyl protons (6H): A singlet around δ 2.1-2.2 ppm. The two ortho methyl groups are equivalent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each unique carbon environment. Expected chemical shifts (in ppm) are:

-

Carbonyl carbon: δ 170-172 ppm.

-

Aromatic carbons: Signals between δ 128-140 ppm. The substituted carbons will have different shifts from the protonated carbons.

-

Methoxy carbon: δ 51-53 ppm.

-

Methyl carbons: δ 19-22 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for its functional groups:

-

C=O stretch (ester): A strong absorption band around 1720-1730 cm⁻¹. This is a key diagnostic peak.

-

C-O stretch (ester): Two bands are expected, one in the 1250-1300 cm⁻¹ region and another in the 1000-1100 cm⁻¹ region.

-

C-H stretch (aromatic and aliphatic): Bands in the 2850-3100 cm⁻¹ region.

-

C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region.

Mass Spectrometry

In the mass spectrum, the molecular ion peak ([M]⁺) is expected at m/z = 178. Key fragmentation patterns would include:

-

Loss of the methoxy group (-OCH₃): A prominent peak at m/z = 147.

-

Loss of the methyl group (-CH₃): A peak at m/z = 163.

-

Formation of the acylium ion ([M-OCH₃]⁺): The base peak is often at m/z = 147.

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of methyl 2,4,6-trimethylbenzoate.

Determination of Boiling Point (Micro Method)

This method is suitable for small sample volumes.

Sources

- 1. 2,4,6-Trimethylbenzoic acid(480-63-7) 1H NMR spectrum [chemicalbook.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. 2,4,6-Trimethylbenzoate | C10H11O2- | CID 6932257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. fishersci.com [fishersci.com]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

2,4,6-trimethylbenzoic acid chemical structure and properties

Topic: 2,4,6-Trimethylbenzoic Acid (Mesitoic Acid): Structural Orthogonality and the Acylium Ion Gateway Content Type: Technical Whitepaper / Experimental Guide Audience: Synthetic Chemists, Medicinal Chemists, and Process Engineers

Executive Summary: The "Mesitoic Anomaly"

In the landscape of aromatic carboxylic acids, 2,4,6-trimethylbenzoic acid (commonly Mesitoic Acid ) represents a paradigmatic case of steric inhibition of resonance. Unlike benzoic acid, where the carboxyl group is coplanar with the benzene ring to maximize

This structural twist decouples the carbonyl system from the aromatic ring, fundamentally altering its reactivity. For the drug development professional, mesitoic acid is not merely a reagent; it is the archetype for designing metabolically stable pharmacophores . By mimicking its steric shielding, medicinal chemists can protect labile ester/amide bonds from enzymatic hydrolysis, a strategy known as "molecular bumpering."

This guide provides a rigorous analysis of its structure, unique A-1 esterification mechanism, and a validated protocol for its synthesis.

Structural & Electronic Profile

2.1 Steric Orthogonality (The "Twist")

In unsubstituted benzoic acid, the carboxyl group rotates to align its

To relieve this strain, the carboxyl group rotates out of plane. Crystallographic data confirms a torsion angle of ~48–60° , depending on the crystal packing.

Consequences of Orthogonality:

-

Electronic Decoupling: The benzene ring cannot donate electron density to the carbonyl carbon via resonance (

effect is nullified). -

Increased Acidity (Theoretical): Loss of resonance stabilization of the acid usually increases acidity; however, the inductive donation (

) of three methyl groups counteracts this, resulting in a pKa (~3.45) similar to or slightly higher than benzoic acid (4.20) depending on solvent conditions, but the steric barrier to solvation of the carboxylate anion often dictates apparent acidity. -

Reactivity Silencing: Nucleophiles cannot attack the carbonyl carbon via the standard tetrahedral trajectory (Burgi-Dunitz angle) due to the methyl blockade.

2.2 Physicochemical Specifications

| Property | Value | Notes |

| CAS Number | 480-63-7 | |

| Molecular Formula | C₁₀H₁₂O₂ | |

| Molecular Weight | 164.20 g/mol | |

| Melting Point | 152–155 °C | High crystallinity due to symmetry |

| pKa | 3.45 (approx) | Comparable to benzoic acid (4.[1][2][3]20) but solvent dependent |

| Solubility | Ethanol, Ether, Benzene | Poor in H₂O due to lipophilic methyl shield |

| Crystal System | Monoclinic ( | 8 molecules per unit cell |

Mechanistic Deep Dive: The Acylium Ion Pathway

Standard Fischer esterification (A-2 mechanism) fails for mesitoic acid. The formation of the tetrahedral intermediate is energetically prohibitive due to severe steric crowding. Instead, esterification and hydrolysis proceed via the A-1 Mechanism , involving the formation of a stable Acylium Ion .

3.1 The A-1 Mechanism (Newman's Method)

To esterify mesitoic acid, one must generate the acylium cation (

Figure 1: The A-1 Esterification Mechanism. Note the linear Acylium Ion intermediate which relieves steric strain.

Key Mechanistic Insight: The reaction requires 100% Sulfuric Acid (or Oleum) to shift the equilibrium toward the acylium ion. Pouring this mixture into cold alcohol effects rapid esterification.

Experimental Protocol: Synthesis of Mesitoic Acid

While oxidation of mesitylene is possible, it often yields mixtures. The Grignard Carboxylation is the preferred lab-scale method for high purity.

4.1 Reagents & Equipment[4]

-

Substrate: 2-Bromomesitylene (1.0 equiv)

-

Reagent: Magnesium turnings (1.2 equiv), Iodine (crystal)

-

Solvent: Anhydrous THF or Diethyl Ether (Et₂O)

-

Electrophile: Dry Ice (Solid CO₂)

-

Equipment: 3-neck flask, reflux condenser, N₂ atmosphere, addition funnel.

4.2 Step-by-Step Methodology

Phase 1: Grignard Formation [5]

-

Activation: Flame-dry the glassware under N₂ flow. Add Mg turnings and a single crystal of I₂.

-

Initiation: Add 10% of the 2-bromomesitylene solution (in Et₂O). Warm gently with a heat gun until the ether refluxes and the iodine color fades (signaling initiation).

-

Propagation: Dropwise add the remaining bromide solution over 30–45 minutes. Maintain a gentle reflux.[4]

-

Completion: Reflux for an additional 1 hour. The solution should be dark grey/brown.

Phase 2: Carboxylation

-

Preparation: Place crushed Dry Ice (excess) in a beaker.

-

Addition: Slowly pour the Grignard solution onto the Dry Ice with vigorous stirring. Caution: Violent bubbling and freezing will occur.

-

Workup: Allow excess CO₂ to sublime overnight.

-

Hydrolysis: Add 6M HCl to the solid residue to dissolve Mg salts and precipitate the crude acid.

-

Purification: Extract with Et₂O (3x). Wash organics with water. Extract the organic layer with 1M NaOH (converts acid to water-soluble sodium mesitoate). Separate organic layer (discard neutral impurities). Acidify the aqueous layer with HCl to reprecipitate pure mesitoic acid.

-

Recrystallization: Recrystallize from minimal hot ethanol or benzene.

Yield Expectation: 60–75% Validation: melting point check (152–155°C).

Applications in Drug Development

Mesitoic acid is rarely a drug itself but serves as a critical structural motif for medicinal chemists.

5.1 The "Molecular Bumper" Strategy

When a pharmacophore contains a hydrolytically unstable ester or amide, introducing ortho-methyl groups (mimicking the mesitoyl group) can increase metabolic half-life by orders of magnitude.

-

Mechanism: The ortho-methyls block the approach of esterases/proteases to the carbonyl carbon.

-

Example: This principle is utilized in the design of sterically protected prodrugs and "soft drugs" where controlled hydrolysis is desired.

5.2 Synthesis of Photoinitiators

Mesitoic acid is the precursor to TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) , a standard photoinitiator for curing dental composites and 3D printing resins. The steric bulk prevents premature radical recombination.

Figure 2: Downstream applications of Mesitoic Acid in Pharma and Industry.

References

-

Synthesis Protocol: Organic Syntheses, Coll. Vol. 3, p. 553 (1955); Vol. 21, p. 77 (1941).

-

Crystal Structure & Twist: Acta Crystallographica Section B, 26, 659 (1970). "The Crystal Structure of 2,4,6-Trimethylbenzoic Acid."

-

A-1 Mechanism (Newman's Method): Journal of the American Chemical Society, 63(9), 2431–2435 (1941). "The Esterification of sterically hindered acids."

-

Steric Effects in Drug Design: Journal of Medicinal Chemistry, 56(11), 4181–4196 (2013). "Methyl Effects on Protein–Ligand Binding."

Sources

Technical Deep Dive: Solubility Profiling of 2,4,6-Trimethylbenzoate Derivatives

This guide is structured as a high-level technical whitepaper designed for drug development scientists and process chemists. It moves beyond simple data listing to explore the mechanistic reasons for solubility behaviors, specifically focusing on the steric "Ortho Effect" characteristic of mesitoic acid derivatives.

Executive Summary

In pharmaceutical synthesis, 2,4,6-trimethylbenzoic acid (Mesitoic Acid) and its ester/salt derivatives (collectively referred to as 2,4,6-trimethylbenzoates ) represent a classic case of sterically driven physicochemical behavior. Unlike unsubstituted benzoic acid, the presence of two ortho-methyl groups creates significant steric hindrance, forcing the carboxylate group out of planarity with the aromatic ring.

This "Ortho Effect" fundamentally alters the solubility profile, crystal lattice energy, and reactivity (e.g., resistance to esterification/hydrolysis). This guide provides a comprehensive solubility profile, thermodynamic analysis, and a validated experimental protocol for characterizing these compounds in organic media.

Molecular Architecture & Solubility Physics

The "Ortho Effect" and Solvation

The solubility of 2,4,6-trimethylbenzoate cannot be understood without addressing its conformation. In a standard benzoate, the carboxyl group is coplanar with the benzene ring, allowing for

-

In 2,4,6-trimethylbenzoate: The steric bulk of the methyl groups at positions 2 and 6 forces the carboxyl group to twist approximately 90° out of plane .

-

Consequence: This de-conjugation reduces the resonance stabilization energy but also disrupts the efficient planar stacking often seen in benzoic acid crystals. This "twist" exposes the polar carbonyl oxygen and hydroxyl/ester group more directly to solvent molecules, potentially enhancing solubility in polar aprotic solvents compared to planar analogs, while simultaneously hindering the approach of nucleophiles.

Species Differentiation

"2,4,6-trimethylbenzoate" is an ambiguous term in process chemistry. It is critical to distinguish between the three primary forms encountered in development:

| Species | State (STP) | Primary Solvation Mechanism | Key Solubility Challenge |

| Mesitoic Acid (Free Acid) | White Crystalline Solid (mp 152-155°C) | Hydrogen Bonding (Dimerization) | Low water solubility; requires polar organics. |

| Methyl Mesitoate (Ester) | Oil / Low-Melting Solid (bp ~115°C @ 7 Torr) | Dipole-Dipole / Van der Waals | Miscibility is high, but database errors often misreport it as "slightly soluble." |

| Sodium Mesitoate (Salt) | Crystalline Powder | Ion-Dipole | High water solubility; poor organic solubility (requires phase transfer catalysts). |

Solubility Profile & Solvent Compatibility[1][2]

The following data aggregates experimental values and authoritative database reports. Note the distinct behavior of the acid versus the ester.[1]

Table 1: Solubility of 2,4,6-Trimethylbenzoic Acid (Mesitoic Acid)

Data reflects saturation trends at 25°C.

| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |

| Polar Protic | Water | Poor (~722 mg/L) | Hydrophobic methyl shielding prevents hydration of the carboxyl group. |

| Methanol | Moderate/Slight | Competes with acid dimerization; steric bulk hinders efficient solvation shell formation. | |

| Ethanol | Good | Ethyl chain interacts favorably with the trimethyl aromatic core. | |

| Polar Aprotic | Acetone | High | Excellent dipole interaction with the twisted carboxyl carbonyl. |

| DMSO | High | Strong H-bond acceptor breaks acid dimers efficiently. | |

| Non-Polar | Diethyl Ether | High | Standard "like-dissolves-like" for aromatic acids. |

| Chloroform | Slight/Moderate | Surprisingly lower than expected; likely due to poor H-bond acceptance. |

Table 2: Solubility of Methyl 2,4,6-Trimethylbenzoate (Ester)

Warning: Several commercial databases list this ester as "slightly soluble" in chloroform. In practice, methyl esters of aromatic acids are typically highly soluble in halogenated solvents. The "slightly soluble" designation likely refers to a specific kinetic hindrance or database artifact.

| Solvent | Solubility Trend | Operational Note |

| Chloroform | High (Predicted) | Database warnings of "slight" solubility should be verified experimentally (see Protocol). |

| Methanol | Moderate | Good solvent for transesterification attempts (though sterically difficult). |

| Hexane/Toluene | High | Excellent for extraction/purification of the ester from reaction mixtures. |

Experimental Protocol: Gravimetric Solubility Determination

Standardized Workflow for Process Validation

Objective: To determine the precise saturation solubility (

Materials

-

Solute: 2,4,6-Trimethylbenzoic acid (dried >24h in desiccator).

-

Solvent: HPLC grade (anhydrous if assessing moisture sensitivity).

-

Equipment: Temperature-controlled shaker/bath, 0.45 µm PTFE syringe filters, analytical balance.

Step-by-Step Workflow

-

Supersaturation Preparation:

-

Add excess solid (~500 mg) to 5 mL of solvent in a sealed scintillation vial.

-

Critical Step: Vortex for 1 minute to disperse.

-

-

Equilibration:

-

Incubate at the target temperature (e.g., 25°C) for 24 hours with constant agitation (200 rpm).

-

Self-Validation: Visually confirm solid remains present. If fully dissolved, add more solid and repeat.

-

-

Filtration (Isothermal):

-

Pre-warm the syringe and filter to the bath temperature (prevents precipitation during filtration).

-

Draw 2 mL of supernatant and filter into a tared weighing vial.

-

-

Gravimetric Analysis:

-

Weigh the vial + solution (

). -

Evaporate solvent (Genevac or N2 stream) at 40°C until constant weight is achieved (

).

-

-

Calculation:

Note: For density-corrected solubility (

Thermodynamic Analysis (Van't Hoff)

For process scale-up, determining the enthalpy of dissolution (

Use the Van't Hoff Equation by measuring solubility at three temperatures (e.g., 15°C, 25°C, 35°C):

-

Plot:

on Y-axis vs. -

Slope:

. -

Insight: A steep slope indicates high temperature sensitivity, suggesting cooling crystallization is a viable purification method. A flat slope suggests anti-solvent crystallization (e.g., adding water to an ethanolic solution) is required.

Visualizations

Solubility Determination Workflow

The following diagram outlines the logical flow for determining solubility, including the critical decision points for self-validation.

Caption: Gravimetric solubility workflow ensuring saturation equilibrium is reached before sampling.

Steric Hindrance Mechanism (The Ortho Effect)

This diagram illustrates why 2,4,6-trimethylbenzoate resists esterification and shows unique solubility patterns compared to benzoate.

Caption: Mechanistic flow showing how ortho-substitution forces de-planarization, altering solubility and reactivity.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10194, 2,4,6-Trimethylbenzoic acid. Retrieved from [Link]

-

Ingold, C. K. (1953).[1] Structure and Mechanism in Organic Chemistry. Cornell University Press.[1] (Seminal work describing the BAc2 vs BAl2 mechanisms and steric inhibition of resonance).[1]

-

NIST Chemistry WebBook. (2023). Benzoic acid, 2,4,6-trimethyl- Thermochemical Data. Retrieved from [Link]

-

ChemSrc. (2025).[2] Methyl 2,4,6-trimethylbenzoate Physical Properties. Retrieved from [Link][3]

Sources

An In-depth Technical Guide to the Synthesis of Mesitoic Acid from Mesitylene

This guide provides a comprehensive technical overview of the synthesis of mesitoic acid (2,4,6-trimethylbenzoic acid) from mesitylene. It is intended for researchers, chemists, and professionals in drug development who require a detailed, mechanistically-grounded understanding of this chemical transformation. The document covers the core synthetic strategy, a detailed experimental protocol, and the underlying scientific principles that govern the reaction.

Introduction and Strategic Overview

Mesitoic acid is a sterically hindered aromatic carboxylic acid that serves as a valuable building block in organic synthesis. Its unique structure, featuring three methyl groups ortho and para to the carboxyl group, imparts significant steric hindrance. This property makes it a useful component in the synthesis of specialized polymers, pharmaceuticals, and as a ligand in organometallic chemistry.

The most direct and common laboratory-scale synthesis of mesitoic acid involves the oxidation of one of the three equivalent methyl groups of mesitylene (1,3,5-trimethylbenzene). While various oxidizing agents can be employed, this guide will focus on the use of potassium permanganate (KMnO₄), a powerful and well-documented oxidant for converting alkylbenzenes to their corresponding benzoic acids.[1][2]

The choice of potassium permanganate is strategic. It is a potent oxidizing agent capable of cleaving the strong C-H bonds of the alkyl side chain.[3] The reaction is typically performed in an aqueous solution, often under basic or neutral conditions, and requires heating to proceed at a practical rate.[2] A key requirement for this reaction's success is the presence of at least one hydrogen atom on the benzylic carbon (the carbon attached to the aromatic ring), a condition that mesitylene readily meets.[1][2]

Reaction Mechanism: The "Why" Behind the Synthesis

Understanding the mechanism of the permanganate oxidation of alkylbenzenes is crucial for optimizing the reaction and troubleshooting potential issues. While the complete mechanism is complex and involves multiple manganese oxidation states, it is widely accepted to proceed through a free-radical pathway.[1][4]

The key mechanistic steps are as follows:

-

Initiation - Hydrogen Abstraction: The reaction is initiated by the abstraction of a benzylic hydrogen atom from one of mesitylene's methyl groups by the permanganate ion (MnO₄⁻).[1][4] This is the rate-limiting step and is favored because the resulting benzylic radical is stabilized by resonance with the aromatic ring.[2]

-

Oxidation Cascade: The benzylic radical is then rapidly oxidized through a series of steps involving manganese intermediates. This cascade ultimately converts the methyl group into a carboxylate group.

-

Formation of Manganese Dioxide: During the oxidation, the manganese in KMnO₄ (oxidation state +7) is reduced, typically to manganese dioxide (MnO₂, oxidation state +4), which precipitates from the reaction mixture as a brown solid.[4] This visible color change is a useful indicator of reaction progress.

-

Protonation: The reaction is typically conducted under conditions that yield the potassium salt of mesitoic acid. A final acidification step is required to protonate the carboxylate and precipitate the desired mesitoic acid product.

The steric hindrance provided by the two ortho-methyl groups in mesitylene plays a critical role. It effectively protects the aromatic ring from electrophilic attack by the permanganate, thereby preventing ring degradation and favoring the selective oxidation of a single methyl group.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of mesitoic acid from mesitylene via potassium permanganate oxidation.

Safety Precautions:

-

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves.

-

Potassium permanganate is a strong oxidizing agent; avoid contact with combustible materials.

-

The reaction can be exothermic. Perform the addition of reagents carefully and monitor the temperature.

-

Work in a well-ventilated fume hood.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles |

| Mesitylene (98%) | 120.19 | 10.0 g (11.5 mL) | 0.083 |

| Potassium Permanganate | 158.03 | 33.0 g | 0.209 |

| Deionized Water | 18.02 | 500 mL | - |

| Sodium Bisulfite | 104.06 | As needed | - |

| Hydrochloric Acid (conc.) | 36.46 | ~25 mL | - |

Step-by-Step Procedure:

-

Reaction Setup: To a 1-liter three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 400 mL of deionized water and 33.0 g of potassium permanganate.

-

Addition of Mesitylene: Begin stirring the mixture to form a purple slurry. Add 10.0 g (11.5 mL) of mesitylene to the flask.

-

Heating and Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. The purple color of the permanganate will gradually be replaced by a brown precipitate of manganese dioxide (MnO₂). Continue refluxing with vigorous stirring for 4-6 hours, or until the purple color has completely disappeared.

-

Quenching Excess Permanganate: After the reflux period, cool the mixture slightly. If any purple color remains, cautiously add small portions of solid sodium bisulfite until the solution becomes colorless or pale yellow, indicating all permanganate has been consumed.

-

Removal of Manganese Dioxide: While the solution is still hot, filter it through a Büchner funnel fitted with a pad of Celite or glass wool to remove the fine brown precipitate of MnO₂. Wash the precipitate with a small amount of hot water to ensure complete recovery of the product.

-

Acidification and Precipitation: Cool the clear filtrate in an ice bath. With continuous stirring, slowly and carefully add concentrated hydrochloric acid until the solution is strongly acidic (pH ~1-2, check with litmus paper). A white precipitate of mesitoic acid will form.

-

Isolation and Purification: Collect the crude mesitoic acid by vacuum filtration. Wash the crystals with two portions of cold deionized water to remove any remaining inorganic salts.

-

Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature (e.g., 60-70 °C) to a constant weight. The expected yield is approximately 8-10 g (60-75%).

Workflow Visualization

The overall experimental workflow can be summarized in the following diagram:

Sources

The Biogenic Interface of 2,4,6-Trimethylbenzoic Acid (Mesitoic Acid)

From Microbial Catabolism to Steric Shields in Drug Design

Executive Summary

While 2,4,6-trimethylbenzoic acid (Mesitoic acid) is classically categorized as a synthetic intermediate, its "natural" existence is defined by the biogenic interface —specifically, the microbial catabolism of alkylbenzenes (mesitylene) in hydrocarbon-rich environments. For the pharmaceutical scientist, this molecule is not merely a degradation product but a canonical model of steric hindrance . Its unique resistance to esterification and nucleophilic attack serves as a blueprint for designing metabolically stable drug motifs (the "Ortho Effect"). This guide bridges the gap between its environmental formation and its application as a metabolic probe in drug discovery.

Part 1: The Biogenic Source – Microbial Catabolism

Unlike secondary metabolites synthesized by plants for defense, mesitoic acid appears in nature primarily as a stable metabolic intermediate during the bioremediation of 1,3,5-trimethylbenzene (mesitylene).

The Pathway: Oxidative Biotransformation

In soil bacteria, particularly Pseudomonas putida (pWW0 plasmid) and Rhodococcus species, the degradation of mesitylene does not proceed via ring cleavage immediately. The methyl groups are sequentially oxidized.

-

Substrate: Mesitylene (Anthropogenic/Geogenic origin).

-

Enzyme System: Xylene Monooxygenase (XMO) initiates the attack on the methyl group.

-

Bottleneck: The conversion of the aldehyde (3,5-dimethylbenzaldehyde) to the acid is rapid, but the further degradation of mesitoic acid is rate-limited by the steric bulk preventing easy ring hydroxylation or CoA ligation.

Key Insight for Researchers:

Mesitoic acid accumulates in culture media because the steric bulk that makes it valuable for drug design also makes it a "metabolic dead-end" for many standard bacterial enzymes.

Visualization: The Biogenic Pathway (DOT)

Figure 1: The microbial oxidative pathway converting Mesitylene to Mesitoic Acid. Note the accumulation at the acid stage due to steric resistance to downstream processing.

Part 2: Steric Hindrance & Metabolic Stability (The "Ortho Effect")

For drug development professionals, mesitoic acid is the "gold standard" control for testing steric shields. The two ortho-methyl groups create a physical barrier that prevents the carbonyl carbon from achieving the tetrahedral intermediate required for esterification or hydrolysis.

Mechanism of Action[1][2]

-

Resonance Inhibition: The methyl groups force the carboxyl group out of planarity with the benzene ring, decoupling resonance stabilization but also blocking enzyme active sites.

-

Nucleophilic Shielding: The ortho-methyls physically block the trajectory of incoming nucleophiles (e.g., UDP-glucuronosyltransferases).

Comparative Data: Hydrolysis Resistance

The following table illustrates why the 2,4,6-trimethyl motif is used to prolong drug half-life.

| Substrate | Rate Constant ( | Relative Stability | Metabolic Implication |

| Benzoic Acid | 12.4 | 1x (Baseline) | Rapid Glucuronidation |

| 2-Methylbenzoic Acid | 2.1 | ~6x | Moderate slowing |

| 2,4,6-Trimethylbenzoic Acid | < 0.01 | >1200x | Metabolically Inert |

Table 1: Comparative rates of ester hydrolysis under alkaline conditions, demonstrating the extreme stability conferred by the mesityl group.

Part 3: Analytical Workflows & Isolation

Detecting 2,4,6-trimethylbenzoic acid in biological matrices (e.g., microbial broth or plasma) presents a specific challenge: it resists standard derivatization . Standard acid-catalyzed methylation (MeOH/H2SO4) often fails or requires extreme reflux times.

Optimized Analytical Protocol (GC-MS)

Objective: Overcome steric hindrance to create a volatile methyl ester for analysis.

-

Sample Prep: Acidify supernatant (pH < 2) with HCl.

-

Extraction: Liquid-Liquid Extraction (LLE) using Ethyl Acetate (3x).

-

Note: Mesitoic acid is highly lipophilic; avoid ether if peroxides are a concern.

-

-

Derivatization (The Critical Step):

-

GC-MS Parameters:

-

Column: DB-5ms or equivalent.

-

Ionization: EI (70 eV).

-

Target Ion: 164 m/z (Molecular ion) and 119 m/z (Loss of COOH - Tropylium-like ion).

-

Visualization: Extraction Logic (DOT)

Figure 2: Optimized extraction and derivatization workflow. The use of TMS-Diazomethane is critical to bypass the steric hindrance of the 2,6-dimethyl substitution.

Part 4: Experimental Protocol – Microbial Bioconversion Assay

This protocol allows researchers to generate 2,4,6-trimethylbenzoic acid biologically to study its metabolic fate or toxicity.

Reagents:

-

Pseudomonas putida (ATCC 12633 or similar XYL+ strain).

-

Mesitylene (98% purity).

-

M9 Minimal Media (Glucose-free).

Step-by-Step Methodology:

-

Inoculation: Inoculate P. putida into 50 mL M9 media supplemented with 0.1% succinate (carbon starter).

-

Induction: Once OD600 reaches 0.4, introduce Mesitylene.

-

Critical: Mesitylene is volatile and toxic. Do not add directly to liquid.

-

Vapor Phase Feed: Place mesitylene in a small center well or on a cotton plug suspended in the headspace. The bacteria will utilize the vapors.

-

-

Incubation: Shake at 30°C for 24-48 hours.

-

Harvest: Centrifuge at 5000 x g. Retain supernatant.

-

Validation: Follow the "Optimized Analytical Protocol" (Part 3) to confirm the presence of Mesitoic Acid (retention time shift vs. Mesitylene).

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 10194: 2,4,6-Trimethylbenzoic acid. Retrieved from [Link]

-

Słoczyńska, K., et al. (2019).[7] Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69, 345–361. Retrieved from [Link]

-

Thompson, T. N. (2001). Optimization of metabolic stability as a goal of modern drug design. Medicinal Research Reviews, 21(5), 412–449. Retrieved from [Link]

-

US EPA. (2024). Substance Details: Benzoic acid, 2,4,6-trimethyl-.[3][4][6][8][9][10][11][12][13] CompTox Chemicals Dashboard.[8] Retrieved from [Link]

Sources

- 1. CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. CN100569726C - Synthetic Technology of 2,4,6-Trimethylbenzoic Acid - Google Patents [patents.google.com]

- 4. CN102491894A - Preparation method of 2,4,6-trimethylbenzoic acid - Google Patents [patents.google.com]

- 5. CN110054566A - The method of mesitylene continuous nitrification production 2,4,6- trimethyl nitrobenzene - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 9. 2,4,6-Trimethylbenzoic acid | 480-63-7 [chemicalbook.com]

- 10. 2,4,6-Trimethylbenzoic acid | C10H12O2 | CID 10194 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2,4,6-Trimethylbenzoic acid [panoxi.com]

- 12. Page loading... [wap.guidechem.com]

- 13. Benzoic acid, 2,4,6-trimethyl- [webbook.nist.gov]

spectroscopic data for 2,4,6-trimethylbenzoic acid (NMR, IR, MS)

Note: Specific ¹³C chemical shifts can vary slightly based on solvent and concentration. The values presented are typical. [8]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecular bonds. It is an excellent technique for identifying functional groups.

Experimental Protocol: FTIR Acquisition

-

Methodology: The KBr pellet method is a common and effective choice for solid samples.

-

Sample Preparation: Grind a small amount of 2,4,6-trimethylbenzoic acid (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Interpretation and Causality

The IR spectrum is dominated by absorptions from the carboxylic acid and the substituted aromatic ring.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Description |

| 3200 - 2500 (broad) | O-H stretch | Carboxylic Acid | This very broad and characteristic band is due to the strong hydrogen bonding between carboxylic acid dimers in the solid state. |

| ~2920 | C-H stretch (aliphatic) | Methyl Groups | Absorption from the C-H bonds of the three methyl groups. |

| ~1700 | C=O stretch | Carboxylic Acid | A strong, sharp absorption characteristic of the carbonyl group in a carboxylic acid. Its position indicates it is part of a hydrogen-bonded dimer. |

| ~1610, ~1450 | C=C stretch | Aromatic Ring | Absorptions corresponding to the stretching vibrations within the benzene ring. |

| ~1300 | C-O stretch | Carboxylic Acid | Stretching vibration of the carbon-oxygen single bond of the acid. |

| ~900 | O-H bend (out-of-plane) | Carboxylic Acid | A broad absorption characteristic of the out-of-plane bend of the hydroxyl group in a carboxylic acid dimer. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.

Experimental Protocol: Electron Ionization (EI-MS) Acquisition

-

Ionization Method: Electron Ionization (EI) is a standard hard ionization technique that provides reproducible fragmentation patterns, ideal for library matching and structural elucidation.

-

Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or a gas chromatograph (GC).

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

Data Interpretation and Causality

The mass spectrum reveals the molecular ion and a series of fragment ions that are diagnostic of the original structure.

| m/z | Proposed Fragment | Formula | Rationale |

| 164 | [M]⁺ (Molecular Ion) | [C₁₀H₁₂O₂]⁺ | Corresponds to the molecular weight of the parent molecule. [1][5] |

| 147 | [M - OH]⁺ | [C₁₀H₁₁O]⁺ | A common fragmentation for carboxylic acids, involving the loss of a hydroxyl radical. |

| 146 | [M - H₂O]⁺ | [C₁₀H₁₀O]⁺ | Loss of a water molecule from the molecular ion. This is the base peak in the spectrum. [6] |

| 119 | [M - COOH]⁺ | [C₉H₁₁]⁺ | Loss of the entire carboxyl group as a radical, resulting in the trimethylbenzyl cation. |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | A common rearrangement to the tropylium ion, characteristic of alkyl-substituted benzene rings. [6] |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | The phenyl cation, resulting from further fragmentation. [6] |

digraph "Fragmentation_Pathway" { graph [splines=ortho]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontsize=9, color="#5F6368"];M [label="[C₁₀H₁₂O₂]⁺˙\nm/z = 164\n(Molecular Ion)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F147 [label="[C₁₀H₁₁O]⁺\nm/z = 147"]; F146 [label="[C₁₀H₁₀O]⁺˙\nm/z = 146\n(Base Peak)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F119 [label="[C₉H₁₁]⁺\nm/z = 119"]; F91 [label="[C₇H₇]⁺\nm/z = 91"];

M -> F147 [label="- •OH"]; M -> F146 [label="- H₂O"]; M -> F119 [label="- •COOH"]; F119 -> F91 [label="- C₂H₄"]; }

Caption: Proposed EI-MS fragmentation pathway for 2,4,6-trimethylbenzoic acid.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provide a comprehensive and self-validating fingerprint for the identification of 2,4,6-trimethylbenzoic acid. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the molecule's high degree of symmetry. The IR spectrum provides definitive evidence for the carboxylic acid functional group and its dimeric, hydrogen-bonded state. Finally, mass spectrometry confirms the molecular weight and reveals a logical fragmentation pattern consistent with the proposed structure. These datasets, when used in conjunction, allow researchers and scientists to confidently verify the identity and purity of 2,4,6-trimethylbenzoic acid in any research or development setting.

References

-

ChemEdDL. 1H NMR Spectrum of 2,4,6-Trimethylbenzaldehyde. Available at: [Link] (Note: This is for the aldehyde but provides context for aromatic proton shifts in a similar system).

-

PubChem. 2,4,6-Trimethylbenzoic acid | C10H12O2 | CID 10194. Available at: [Link]

-

NIST. Benzoic acid, 2,4,6-trimethyl-. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

NIST. Benzoic acid, 2,4,6-trimethyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

NIST. Benzoic acid, 2,4,6-trimethyl- UV/Vis Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

SpectraBase. 2,4,6-Trimethylbenzoic acid - Optional[13C NMR] - Spectrum. Available at: [Link]

-

SIELC Technologies. 2,4,6-Trimethylbenzoic acid. Available at: [Link]

-

NIST. Benzoic acid, 2,4,6-trimethyl- (Notes). NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

Doc Brown's Chemistry. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern. Available at: [Link]

-

Gregory, K. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

-

PubChem. 2,4,6-Trimethylbenzoic acid methyl ester | C11H14O2 | CID 519982. Available at: [Link]

-

ChemSynthesis. 2,4,6-trimethylbenzoic acid - 480-63-7. Available at: [Link]

-

SpectraBase. 2,4,6-Trimethylbenzoic acid - Optional[FTIR] - Spectrum. Available at: [Link]

-

SpectraBase. 2,4,6-Trimethylbenzoic acid - Optional[FTIR] - Spectrum (2). Available at: [Link]

Sources

- 1. Benzoic acid, 2,4,6-trimethyl- [webbook.nist.gov]

- 2. 2,4,6-Trimethylbenzoic acid 99 480-63-7 [sigmaaldrich.com]

- 3. 2,4,6-Trimethylbenzoic acid | 480-63-7 [chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Benzoic acid, 2,4,6-trimethyl- [webbook.nist.gov]

- 6. 2,4,6-Trimethylbenzoic acid(480-63-7) 13C NMR spectrum [chemicalbook.com]

Technical Guide: Thermal and Chemical Stability of Methyl 2,4,6-Trimethylbenzoate

Executive Summary

Methyl 2,4,6-trimethylbenzoate (Methyl Mesitoate) represents a quintessential example of steric stabilization in organic chemistry. Unlike standard benzoate esters, which are susceptible to rapid hydrolytic cleavage under basic or acidic conditions, methyl mesitoate exhibits exceptional resistance to chemical degradation. This stability arises from the "Mesitoic Effect," where the ortho-methyl substituents effectively shield the carbonyl carbon from nucleophilic attack. This guide details the molecular mechanisms governing this stability, provides quantitative thermal data, and outlines validated protocols for stability assessment in drug development and high-performance material applications.

Molecular Architecture: The Mesitoic Effect

The extraordinary stability of methyl mesitoate is not intrinsic to the ester bond itself but is a product of its molecular geometry. In a standard methyl benzoate, the carbonyl carbon is accessible to nucleophiles (OH⁻, H₂O). In methyl mesitoate, the two methyl groups at the 2- and 6-positions (ortho) create a dense steric blockade.

Steric Inhibition of Resonance and Attack

The ortho-methyl groups force the carbonyl group out of coplanarity with the benzene ring. This de-conjugation prevents the formation of the tetrahedral intermediate required for standard bimolecular hydrolysis (BAc2 and AAc2 mechanisms).

Key Mechanistic Consequence:

-

Standard Conditions: The ester is inert to boiling aqueous alkali and standard acidic hydrolysis.

-

Extreme Conditions: Hydrolysis only proceeds via the Acylium Ion mechanism (AAc1) , requiring concentrated sulfuric acid (100%) to protonate the carbonyl oxygen and generate the resonance-stabilized mesitoyl cation.

Diagram 1: Steric Shielding Mechanism

The following diagram illustrates the steric blockade preventing nucleophilic attack compared to a non-hindered benzoate.

Caption: Comparative pathway analysis showing the kinetic inhibition of nucleophilic attack in Methyl Mesitoate due to 2,6-dimethyl steric crowding.

Thermal & Chemical Stability Profile

Researchers must distinguish between volatility (physical loss) and decomposition (chemical breakdown). Methyl mesitoate is volatile but chemically robust.

Physicochemical Data Summary

| Property | Value | Stability Implication |

| CAS Number | 2282-84-0 | Unique Identifier |

| Molecular Weight | 178.23 g/mol | Moderate volatility |

| Boiling Point | ~230–235°C (atm) | Thermally stable in liquid phase up to BP.[1] |

| Boiling Point (Vacuum) | 115°C @ 7.5 Torr | Distillable without decomposition.[1] |

| Flash Point | ~97°C (Closed Cup) | Flammable; requires standard safety handling.[1] |

| Hydrolytic Half-life | > 1 year (pH 7, 25°C) | Effectively inert in biological buffers.[1] |

| Saponification Rate | Negligible | Resistant to standard alkaline lysis.[1] |

Thermal Decomposition[1]

-

Pyrolysis Threshold: Pure thermal degradation (bond breaking) typically requires temperatures exceeding 350°C in the absence of oxygen.

-

Oxidative Stability: The benzylic methyl hydrogens are susceptible to radical oxidation at elevated temperatures (>150°C) in air, potentially forming aldehydes or acids, but the ester linkage itself remains intact.

Experimental Protocols for Stability Assessment

To rigorously validate the stability of methyl mesitoate in a formulation or drug substance context, the following protocols are recommended. These move beyond standard testing to account for the compound's volatility.

Protocol A: Thermogravimetric Analysis (TGA)

Purpose: To differentiate between evaporation and decomposition.

-

Instrument: High-resolution TGA (e.g., TA Instruments Q500 or equivalent).

-

Sample Preparation: Load 5–10 mg of methyl mesitoate into a hermetically sealed aluminum pan with a laser-drilled pinhole (50 µm).

-

Note: An open pan will show 100% weight loss near the boiling point (evaporation), masking decomposition. The pinhole creates a self-generated atmosphere.

-

-

Method:

-

Ramp: 10°C/min from 25°C to 500°C.

-

Purge Gas: Nitrogen (40 mL/min) to prevent oxidation.

-

-

Analysis:

-

T_onset (Evaporation): Expect endothermic mass loss near 230°C.

-

Residue: Should be <0.5% if pure. Significant char indicates contamination.

-

Protocol B: Forced Degradation (Stress Testing)

Purpose: To demonstrate the "Mesitoic Effect" against hydrolysis.

-

Control: Methyl Mesitoate (10 mM) in MeOH/Water (1:1).

-

Acid Stress: Add 1N HCl. Reflux at 80°C for 24 hours.

-

Base Stress: Add 1N NaOH. Reflux at 80°C for 24 hours.

-

Analysis (HPLC/GC):

-

Column: C18 Reverse Phase (HPLC) or DB-5 (GC).

-

Detection: UV at 210 nm (HPLC) or FID (GC).

-

-

Acceptance Criteria:

-

Methyl Mesitoate: >99% recovery.

-

Mesitoic Acid (Hydrolysis Product): <1% formation.

-

Comparison: Run Methyl Benzoate in parallel; it will show >90% degradation under Base Stress.

-

Diagram 2: Stability Assessment Workflow

Caption: Integrated workflow for validating physical volatility limits and chemical hydrolytic resistance.

Implications for Drug Design & Synthesis

Metabolic Stability (Prodrug Design)

In medicinal chemistry, esters are often used as prodrugs to improve lipophilicity. However, plasma esterases rapidly cleave simple benzoates.

-

Strategy: Incorporating the 2,4,6-trimethyl motif (mesitoyl group) renders the ester resistant to enzymatic cleavage . This can be utilized to create "hard drugs" (metabolically stable) or to protect hydroxyl groups during multi-step synthesis where basic conditions are required.

Synthetic Utility

Methyl mesitoate serves as a robust intermediate. It can be converted to the acid chloride or reduced to the alcohol, but only under specific, forcing conditions.

-

Demethylation: Requires BBr₃ or LiI/Collidine at reflux; standard saponification will fail.

References

-

Ingold, C. K. (1953).[2] Structure and Mechanism in Organic Chemistry. Cornell University Press.[2] (Defines the AAc1 mechanism and steric hindrance in mesitoates).

-

Hammett, L. P. (1937).[3] The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103.

-

Trevoy, L. W., & Brown, W. G. (1949). Mechanism of the Acid-Catalyzed Hydrolysis of Methyl Mesitoate. Journal of the American Chemical Society, 71(5), 1675–1678.

-

NIST Chemistry WebBook. (2025). Methyl 2,4,6-trimethylbenzoate Thermochemical Data. National Institute of Standards and Technology.

-

PubChem Database. (2025).[4] Methyl 2,4,6-trimethylbenzoate (CID 2282-84-0).[5][6] National Center for Biotechnology Information. [1]

Sources

- 1. Benzoic acid, 2,4,6-trimethyl- (CAS 480-63-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. 2,4,6-Trimethylbenzoate | C10H11O2- | CID 6932257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 2,4,6-trimethylbenzoate | 2282-84-0 [sigmaaldrich.com]

- 6. Methyl 2,4,6-trimethylbenzoate CAS#: 2282-84-0 [m.chemicalbook.com]

A Senior Application Scientist's Guide to 2,4,6-Trimethylbenzoate Derivatives: Synthesis, Characteristics, and Therapeutic Potential

An esteemed guide for researchers, scientists, and drug development professionals.

Executive Summary: The Strategic Value of Steric Hindrance

In the landscape of medicinal chemistry, the 2,4,6-trimethylbenzoate scaffold represents a fascinating and strategically valuable starting point for drug design. Characterized by a benzoic acid core flanked by three methyl groups, this structure's most defining feature is significant steric hindrance around the carboxyl group.[1][2] Far from being a limitation, this steric bulk imparts unique chemical reactivity and metabolic stability, making its derivatives compelling candidates for novel therapeutics. These compounds serve as crucial intermediates for everything from insecticides to photoinitiators and have shown potential in the development of new antibacterial and anticancer agents.[3][4][5] This guide provides an in-depth exploration of the synthesis, unique physicochemical properties, and burgeoning therapeutic applications of 2,4,6-trimethylbenzoate derivatives, offering field-proven insights for their effective utilization in research and development.

The Core Moiety: Understanding 2,4,6-Trimethylbenzoic Acid

A thorough understanding of the parent compound, 2,4,6-trimethylbenzoic acid (also known as mesitoic acid), is fundamental to exploiting its derivatives. Its properties are the baseline from which all derivatives are developed.

Physicochemical Characteristics

The symmetric placement of three methyl groups on the benzene ring governs the compound's physical properties, notably increasing its lipophilicity compared to benzoic acid.[2] It typically presents as a white crystalline solid with low water solubility but good solubility in organic solvents like ethanol and ether.[2]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₂ | [6] |

| Molecular Weight | 164.201 g/mol | [6] |

| Melting Point | 152-155 °C | [6] |

| Boiling Point | 296.6 °C at 760 mmHg | [6] |

| pKa | 3.45 (at 25°C) | [2] |

| LogP | 3.28 | [6] |

| Water Solubility | 722.5 mg/L | [2] |

The Causality of Steric Hindrance: A Unique Reaction Mechanism

The most critical characteristic for a medicinal chemist to appreciate is the profound impact of the two ortho-methyl groups. These groups sterically shield the carbonyl carbon of the carboxyl group, dramatically hindering the typical nucleophilic acyl substitution (BAc2 mechanism) that governs the hydrolysis of most esters.[1]

Consequently, the hydrolysis of methyl 2,4,6-trimethylbenzoate under basic conditions proceeds via an unusual bimolecular, base-catalyzed, alkyl-oxygen cleavage (BAl2) mechanism.[1] In this SN2 reaction, the hydroxide ion attacks the less-hindered methyl carbon of the ester group, rather than the carbonyl carbon, cleaving the alkyl-oxygen bond.[1] This mechanistic deviation is a prime example of how structural attributes dictate reactivity, a core principle in rational drug design. Understanding this allows chemists to design derivatives with enhanced stability or to select specific reaction conditions to achieve desired transformations.

Caption: BAl2 hydrolysis mechanism of methyl 2,4,6-trimethylbenzoate.

Synthesis of the 2,4,6-Trimethylbenzoate Scaffold

The industrial and laboratory-scale synthesis of the parent 2,4,6-trimethylbenzoic acid is well-established, providing a reliable source of the core scaffold. The choice of method often depends on the available starting materials, scale, and environmental considerations.

Comparative Synthesis Workflow

Several primary routes exist, each with distinct advantages and disadvantages. The Friedel-Crafts acylation approach is common but often involves harsh catalysts and solvents.[7] Direct oxidation of mesitylene is a more direct route, while the Grignard method offers versatility for smaller-scale, high-purity applications.[2][7] A patented industrial method involves a multi-step process starting from mesitylene and chloroacetyl chloride.[4][8]

Caption: Comparative workflows for the synthesis of the core scaffold.

Protocol: Acylation-Haloform Route for Industrial Synthesis

This protocol is based on a robust, multi-step synthesis that is adaptable for scale-up.[4][8] It is a self-validating system where the successful isolation of the intermediate in Step 1 confirms the viability of the initial acylation.

Objective: To synthesize 2,4,6-trimethylbenzoic acid from mesitylene.

Pillar of Trustworthiness: Each step yields a characterizable product, allowing for stage-gate validation before proceeding.

Step 1: Acylation to form 2,4,6-Trimethyl Chloroacetophenone

-

Rationale: This Friedel-Crafts acylation introduces a carbonyl group necessary for the subsequent haloform reaction. Aluminum chloride is a potent Lewis acid that activates the chloroacetyl chloride electrophile.

-

To a stirred solution of mesitylene (1.0 eq) in a suitable solvent (e.g., dichloromethane), add anhydrous aluminum chloride (AlCl₃, 1.1 eq) portion-wise at 0 °C.

-

Add chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring by TLC or GC-MS.

-

Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 2,4,6-trimethyl chloroacetophenone intermediate.[8]

Step 2: Chloroform (Haloform) Reaction

-

Rationale: The methyl ketone intermediate is oxidized by sodium hypochlorite to a carboxylate. The use of a phase transfer catalyst is crucial for bringing the aqueous hypochlorite into contact with the organic substrate.

-

Dissolve the crude intermediate from Step 1 in a suitable solvent like toluene.

-

Add a phase transfer catalyst (e.g., a quaternary ammonium salt, 0.05 eq).

-

Add aqueous sodium hypochlorite (NaOCl, 10-15% solution, ~4 eq) dropwise while heating the mixture to 50-60 °C. Vigorous stirring is essential.

-

Maintain the temperature and stir for 4-6 hours until the reaction is complete (monitored by TLC).

Step 3: Hydrolysis and Purification

-

Rationale: The final step involves the acidification of the carboxylate salt to yield the free carboxylic acid, followed by purification.

-

Cool the reaction mixture and separate the aqueous and organic layers.

-

Wash the aqueous layer with toluene to remove any unreacted starting material.

-

Carefully acidify the aqueous layer to pH ~2 with concentrated HCl. A white precipitate of 2,4,6-trimethylbenzoic acid will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure acid with a yield of 97% and purity above 99%.[9]

A Key Derivative Class: 2,4,6-Trimethylbenzenesulfonyl Hydrazones as Antibacterial Agents

A prominent example of therapeutically relevant derivatives is the 2,4,6-trimethylbenzenesulfonyl hydrazones. Research has demonstrated their potential as effective antibacterial agents, particularly against Gram-positive bacteria.[3][10]

Synthesis and Mechanism

These derivatives are synthesized via a straightforward condensation reaction between 2,4,6-trimethylbenzenesulfonyl hydrazide and a variety of aldehydes or ketones.[11] This modular approach allows for the creation of a large library of analogs for structure-activity relationship (SAR) studies.

In Vitro Antibacterial Activity

Studies have shown that these compounds exhibit significant activity against several Gram-positive strains.[10] For instance, certain derivatives show potent inhibition of Staphylococcus and Bacillus species.[10] The table below summarizes the Minimal Inhibitory Concentration (MIC) for a highly active derivative, designated as compound 24 in the cited literature, which was synthesized from 4-diethylaminobenzaldehyde.[3][11]

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus ATCC 25923 | 7.81 | [3][11] |

| Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 | [3] |

| Staphylococcus epidermidis ATCC 12228 | 7.81 | [3] |

| Bacillus subtilis ATCC 6633 | 7.81 | [3][11] |

| Bacillus cereus ATCC 11778 | 15.62 | [3] |

Importantly, these specific derivatives showed no activity against Gram-negative bacteria or fungi, indicating a selective mechanism of action.[10]

Protocol: Synthesis and Antimicrobial Evaluation of a Hydrazone Derivative

Objective: To synthesize a 2,4,6-trimethylbenzenesulfonyl hydrazone and evaluate its antibacterial activity.

Step 1: Synthesis via Condensation Reaction

-

Rationale: This is a classic imine formation reaction. The acidic conditions catalyze the reaction by protonating the carbonyl oxygen, making the carbon more electrophilic for attack by the nucleophilic nitrogen of the hydrazide.

-

Dissolve 2,4,6-trimethylbenzenesulfonyl hydrazide (1.0 eq) in ethanol.

-

Add the desired aromatic aldehyde (e.g., 4-diethylaminobenzaldehyde, 1.0 eq) and a catalytic amount of glacial acetic acid (3-5 drops).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

-

Collect the crystalline product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.[3]

Step 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Rationale: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, providing a quantitative measure of its potency (the MIC).

-

Prepare a stock solution of the synthesized hydrazone in DMSO.

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB).

-

Prepare an inoculum of the target bacterium (e.g., S. aureus ATCC 25923) standardized to a 0.5 McFarland turbidity, then dilute to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.

-

Incubate the plate at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[3][10]

Emerging Therapeutic Potential: Anticancer Applications

While direct studies on 2,4,6-trimethylbenzoate derivatives as anticancer agents are nascent, the broader class of benzoic acid derivatives has shown promise as inhibitors of key cell cycle regulators, suggesting a fertile ground for investigation.[5]

Rationale: Targeting Cyclin-Dependent Kinases (CDKs)

Flavonoids, which are often metabolized in the gut to simpler phenolic acids, have demonstrated anticancer properties.[12] One such metabolite, 2,4,6-trihydroxybenzoic acid (2,4,6-THBA), has been shown to be a dose-dependent inhibitor of CDKs 1, 2, and 4.[12][13] CDKs are critical enzymes that control cell cycle progression, and their dysregulation is a hallmark of cancer. The structural similarity between 2,4,6-THBA and 2,4,6-trimethylbenzoic acid provides a strong rationale for screening the latter's derivatives as potential CDK inhibitors.

Postulated Signaling Pathway and Experimental Workflow

The proposed mechanism involves the inhibition of CDK/Cyclin complexes, which would prevent the phosphorylation of the retinoblastoma protein (pRb). This maintains pRb in its active, hypophosphorylated state, where it sequesters the E2F transcription factor, halting the cell cycle at the G1/S checkpoint and preventing proliferation.[13]

Caption: Proposed inhibition of the CDK/pRb pathway by a derivative.

An experimental workflow to validate this hypothesis would involve:

-

In Vitro Kinase Assays: Directly measure the inhibition of recombinant CDK4/6 enzymes.

-

Cell Proliferation Assays: Use assays like MTT or Crystal Violet to assess the effect on the growth of cancer cell lines (e.g., colorectal, breast).

-

Western Blotting: Probe for levels of phosphorylated pRb and cell cycle markers like p21 to confirm target engagement within the cell.

Conclusion and Future Directions

The 2,4,6-trimethylbenzoate scaffold is more than just a chemical intermediate; it is a platform for innovation. The inherent steric hindrance defines its chemical personality, offering a unique blend of stability and reactivity that can be exploited in drug design. The demonstrated success of its hydrazone derivatives as selective antibacterial agents provides a validated proof-of-concept for its therapeutic potential.[3] Future research should focus on expanding derivative libraries and screening them against a wider range of targets, particularly in oncology where cell cycle regulators like CDKs present compelling opportunities.[13] For the drug development professional, these compounds represent a robust, versatile, and economically viable starting point for the discovery of next-generation therapeutics.

References

-

Popiołek, Ł., Szeremeta, S., Biernasiuk, A., & Wujec, M. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Materials (Basel), 14(11), 2723. [Link][3][10][11]

-

National Center for Biotechnology Information. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. PubMed. [Link]

-

ResearchGate. (2021). (PDF) Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. [Link]

-

PubChem. (n.d.). 2,4,6-trimethylbenzoate. PubChem Compound Summary for CID 6932257. [Link]

-

ResearchGate. (2009). Synthesis and Posttreatment Research of 2,4,6-Trimethylbenzoic Acid. [Link]

-

Chemsrc. (n.d.). 2,4,6-Trimethylbenzoic acid | CAS#:480-63-7. [Link]

-

National Center for Biotechnology Information. (2023). Novel Strategies in the Development of New Therapies, Drug Substances, and Drug Carriers Volume II. PMC. [Link]

-

MDPI. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 27(15), 4874. [Link]

- Google Patents. (2016). CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid.

- Google Patents. (2007). CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid.

-

Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]

-

Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium Tosylate. Org. Synth. 2019, 96, 137-149. [Link]

-

Biomedical and Pharmacology Journal. (2024). Theoretical and Pharmacological Investigations of Phenylthiazol-2, 4 Dihydroxybenzaldehyde Condensed Schiff Base. Biomed. Pharmacol. J, 17(2). [Link]

-

National Center for Biotechnology Information. (2019). The Flavonoid Metabolite 2,4,6-Trihydroxybenzoic Acid Is a CDK Inhibitor and an Anti-Proliferative Agent: A Potential Role in Cancer Prevention. PubMed. [Link]

-

University of Kentucky. (2019). The Flavonoid Metabolite 2,4,6-Trihydroxybenzoic Acid Is a CDK Inhibitor and an Anti-Proliferative Agent: A Potential Role in Cancer Prevention. UKnowledge. [Link]

-

National Center for Biotechnology Information. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PubMed. [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 2,4,6-trimethyl- (CAS 480-63-7). [Link]

-

MDPI. (2022). Novel Small Molecule Inhibitors Targeting the IL-6/STAT3 Pathway or IL-1β. Molecules, 27(9), 2603. [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid - Google Patents [patents.google.com]

- 5. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,4,6-Trimethylbenzoic acid | CAS#:480-63-7 | Chemsrc [chemsrc.com]

- 7. Page loading... [wap.guidechem.com]

- 8. CN1927800A - Synthesis process of 2,4,6-trimethyl benzoic acid - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. "The Flavonoid Metabolite 2,4,6-Trihydroxybenzoic Acid Is a CDK Inhibit" by Ranjini Sankaranarayanan, Chaitanya K. Valiveti et al. [uknowledge.uky.edu]

- 13. The Flavonoid Metabolite 2,4,6-Trihydroxybenzoic Acid Is a CDK Inhibitor and an Anti-Proliferative Agent: A Potential Role in Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Overcoming Steric Blockade in Mesitoic Acid Esterification

Executive Summary

The esterification of 2,4,6-trimethylbenzoic acid (mesitoic acid) presents a classic challenge in organic synthesis. The two ortho-methyl groups create a "steric blockade" that renders standard Fischer esterification conditions (

This Application Note details two field-proven protocols to bypass this kinetic barrier:

-

The Acylium Ion Route (Newman’s Method): Utilizes concentrated sulfuric acid to generate a linear, reactive acylium ion intermediate (

mechanism). -

Cesium-Promoted Alkylation: A mild, base-mediated

approach that shifts the electrophilic site away from the hindered carbonyl carbon.

The Challenge: The "Mesitoic Effect"

In typical benzoic acids, esterification proceeds via the

In mesitoic acid, the ortho-methyl groups exert two inhibitory effects:

-

Steric Hindrance: They physically block the approach of the alcohol nucleophile to the carbonyl carbon.

-

Inhibition of Resonance: They force the carbonyl group out of planarity with the benzene ring, altering electronic stabilization.

Attempts to use standard conditions (e.g., refluxing in MeOH with catalytic

Protocol A: The Acylium Ion Route (Newman's Method)

Best For: Methyl, Ethyl, and simple alkyl esters.

Mechanism:

This method, pioneered by M.S. Newman, fundamentally changes the mechanism. By dissolving the acid in 100% sulfuric acid before adding the alcohol, we generate the acylium ion (

Mechanistic Pathway

Figure 1: The

Experimental Protocol

Reagents:

-

2,4,6-Trimethylbenzoic acid (1.0 equiv)

-

Sulfuric acid, conc. (98-100%) (approx. 2-3 mL per gram of acid)

-

Anhydrous Alcohol (MeOH or EtOH) (Excess)[1]

Step-by-Step Procedure:

-

Dissolution: Place 2,4,6-trimethylbenzoic acid in a round-bottom flask containing a magnetic stir bar.

-

Acylium Formation: Cool the flask to 0°C in an ice bath. Slowly add concentrated

.[2]-

Critical Checkpoint: Stir until the solid is completely dissolved . The solution typically turns a clear, deep yellow/orange, indicating the formation of the acylium ion. Do not proceed until dissolved.

-

-

Quenching/Esterification: Pour the sulfuric acid solution slowly into a separate flask containing cold alcohol (0°C) with vigorous stirring.

-

Note: The reaction is extremely rapid upon mixing.

-

-

Workup: Dilute the mixture with ice water (5x volume). Extract with diethyl ether or ethyl acetate (3x).

-

Purification: Wash the organic layer with saturated

(to remove trace acid) and brine. Dry over

Yield Expectation: >90% for methyl/ethyl esters.

Protocol B: Cesium-Promoted Carboxylate Alkylation

Best For: Complex esters, acid-sensitive substrates, or high-throughput synthesis.

Mechanism:

This method avoids the carbonyl carbon entirely. By converting the acid to its carboxylate anion, the nucleophile (the oxygen) attacks an alkyl halide. The steric bulk of the mesityl group does not hinder the oxygen from attacking a primary alkyl halide.

Workflow Diagram

Figure 2: Workflow for the

Experimental Protocol

Reagents:

-

2,4,6-Trimethylbenzoic acid (1.0 equiv)

-

Cesium Carbonate (

) (1.5 equiv) -

Alkyl Halide (e.g., Iodomethane, Benzyl bromide) (1.2 - 1.5 equiv)

-

Solvent: DMF (N,N-Dimethylformamide) or NMP.

Step-by-Step Procedure:

-

Salt Formation: In a reaction vial, combine mesitoic acid and

in DMF (approx. 0.5 M concentration). Stir at room temperature for 30 minutes.-

Why Cesium? The large radius of

creates a "loose" ion pair, making the carboxylate oxygen more nucleophilic compared to sodium or potassium salts.

-

-

Alkylation: Add the alkyl halide dropwise.

-

Reaction: Stir at room temperature (for reactive halides like MeI) or heat to 60°C (for less reactive bromides). Monitor by TLC.[3]

-

Workup: Pour into water. The ester typically precipitates or oils out. Extract with Ethyl Acetate/Hexanes (1:1).

-

Purification: Silica gel chromatography is rarely needed if stoichiometry is controlled; simple evaporation often yields pure product.

Comparative Analysis & Troubleshooting

| Feature | Method A: Newman ( | Method B: Alkylation ( |

| Mechanism | ||

| Key Constraint | Alcohol must be stable to conc. acid.[1][2][4][5][6][7][8][9][10][11] | Requires Alkyl Halide (not alcohol).[12] |

| Steric Sensitivity | Bypasses carbonyl sterics completely. | Sensitive to steric bulk of the halide. |

| Scalability | High (Industrial standard). | High (Pharma/MedChem standard). |

| Common Pitfall | Adding alcohol before acid dissolves. | Using wet DMF (hydrolysis risk). |

Troubleshooting Guide

-

Problem: Low yield in Method A.

-

Cause: You likely mixed Acid + Alcohol +

simultaneously (Fischer conditions). -

Fix: You must dissolve the acid in

first to form the acylium ion (yellow color) before adding alcohol.

-

-

Problem: No reaction in Method B.

-

Cause: Alkyl halide is too hindered (e.g., tert-butyl bromide) or chloride is used without iodide catalyst.

-

Fix: Add TBAI (tetrabutylammonium iodide) catalyst or switch to Method A for tert-butyl esters (using isobutylene/acid).

-

References

-

Newman, M. S. (1941). "The Esterification of Sterically Hindered Acids." Journal of the American Chemical Society, 63(9), 2431–2435. Link

-

Pfeiffer, R. J., et al. (2012).[13] "Cesium Carbonate Mediated Exclusive Dialkylation of Active Methylene Compounds." Current Chemistry Letters, 1, 124. (Demonstrates efficacy of

in alkylation). Link - Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.

- Goossen, L. J., et al. (2008). "Efficient Synthesis of Sterically Hindered Esters." Synlett, 2008(11), 1635-1638.

Sources

- 1. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. personal.tcu.edu [personal.tcu.edu]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 11. US8022244B2 - Method for producing benzoic acid esters - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

The 2,4,6-Trimethylbenzoate (Mesitoate) Group: A Sterically Hindered Shield in Complex Molecule Synthesis

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and minimizing undesired side reactions. The 2,4,6-trimethylbenzoate (mesitoate) group emerges as a robust and sterically demanding protecting group for hydroxyl functionalities, offering a unique combination of stability and selective cleavage. This technical guide provides an in-depth exploration of the application of the mesitoate protecting group, complete with detailed protocols and an analysis of its strategic advantages in the synthesis of complex molecules, particularly in the fields of pharmaceutical and natural product chemistry.

The Rationale for Steric Hindrance: Introducing the Mesitoate Protecting Group

The primary role of a protecting group is to temporarily mask a reactive functional group, rendering it inert to a specific set of reaction conditions.[1][2] The hydroxyl group, with its inherent nucleophilicity and acidity, often requires protection to prevent interference in reactions targeting other parts of a molecule. The 2,4,6-trimethylbenzoate, or mesitoate, group provides this protection through the formation of a sterically hindered ester linkage.

The three methyl groups on the aromatic ring of the mesitoate moiety create significant steric bulk around the ester carbonyl. This steric congestion effectively shields the carbonyl carbon from nucleophilic attack, which is the common pathway for ester cleavage under basic or nucleophilic conditions.[3] This enhanced stability makes the mesitoate group particularly valuable in synthetic routes that involve strong bases, organometallic reagents, or other nucleophiles that would readily cleave less hindered esters.

Key Advantages of the Mesitoate Protecting Group:

-

High Stability: Resistant to a wide range of nucleophilic and basic conditions.

-

Selective Cleavage: Can be removed under specific, often vigorous, hydrolytic conditions, allowing for orthogonal protection strategies.

-

Robustness: The protected compound can be carried through multiple synthetic steps without premature deprotection.

Experimental Protocols

Synthesis of the Protecting Group Precursor: 2,4,6-Trimethylbenzoyl Chloride

The journey to implementing the mesitoate protecting group begins with the preparation of its reactive precursor, 2,4,6-trimethylbenzoyl chloride. This is typically synthesized from 2,4,6-trimethylbenzoic acid.

Protocol 1: Synthesis of 2,4,6-Trimethylbenzoyl Chloride

This protocol outlines the conversion of 2,4,6-trimethylbenzoic acid to 2,4,6-trimethylbenzoyl chloride using thionyl chloride.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,4,6-Trimethylbenzoic Acid | 164.20 | 10.0 g | 0.0609 |

| Thionyl Chloride (SOCl₂) | 118.97 | 10.7 mL (17.8 g) | 0.150 |

| N,N-Dimethylformamide (DMF) | 73.09 | 2-3 drops | Catalytic |

| Anhydrous Toluene | - | 50 mL | - |

Procedure:

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4,6-trimethylbenzoic acid (10.0 g, 0.0609 mol) and anhydrous toluene (50 mL).

-

Add a catalytic amount of N,N-dimethylformamide (2-3 drops).

-

Slowly add thionyl chloride (10.7 mL, 0.150 mol) to the suspension at room temperature with stirring.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[4]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-